REACTION_SMILES
|
[C:1]([CH3:2])(=[O:3])[CH:4]1[C:5]([CH3:11])([CH3:12])[CH2:6][CH:7]=[CH:8][CH:9]1[CH3:10].[CH3:13][CH2:14][OH:15]>>[C:1]([CH3:2])(=[O:3])[CH:4]1[C:5]([CH3:11])([CH3:12])[CH2:6][CH2:7][CH2:8][CH:9]1[CH3:10]
|
Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
|
CC(=O)C1C(C)C=CCC1(C)C
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCO
|
Name
|
|
Type
|
product
|
Smiles
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CC(=O)C1C(C)CCCC1(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
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[C:1]([CH3:2])(=[O:3])[CH:4]1[C:5]([CH3:11])([CH3:12])[CH2:6][CH:7]=[CH:8][CH:9]1[CH3:10].[CH3:13][CH2:14][OH:15]>>[C:1]([CH3:2])(=[O:3])[CH:4]1[C:5]([CH3:11])([CH3:12])[CH2:6][CH2:7][CH2:8][CH:9]1[CH3:10]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(=O)C1C(C)C=CCC1(C)C
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCO
|
Name
|
|
Type
|
product
|
Smiles
|
CC(=O)C1C(C)CCCC1(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[C:1]([CH3:2])(=[O:3])[CH:4]1[C:5]([CH3:11])([CH3:12])[CH2:6][CH:7]=[CH:8][CH:9]1[CH3:10].[CH3:13][CH2:14][OH:15]>>[C:1]([CH3:2])(=[O:3])[CH:4]1[C:5]([CH3:11])([CH3:12])[CH2:6][CH2:7][CH2:8][CH:9]1[CH3:10]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(=O)C1C(C)C=CCC1(C)C
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCO
|
Name
|
|
Type
|
product
|
Smiles
|
CC(=O)C1C(C)CCCC1(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[C:1]([CH3:2])(=[O:3])[CH:4]1[C:5]([CH3:11])([CH3:12])[CH2:6][CH:7]=[CH:8][CH:9]1[CH3:10].[CH3:13][CH2:14][OH:15]>>[C:1]([CH3:2])(=[O:3])[CH:4]1[C:5]([CH3:11])([CH3:12])[CH2:6][CH2:7][CH2:8][CH:9]1[CH3:10]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(=O)C1C(C)C=CCC1(C)C
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCO
|
Name
|
|
Type
|
product
|
Smiles
|
CC(=O)C1C(C)CCCC1(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |